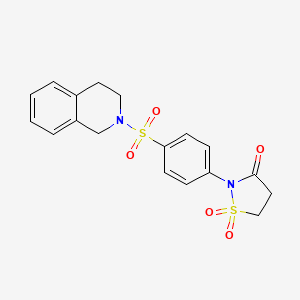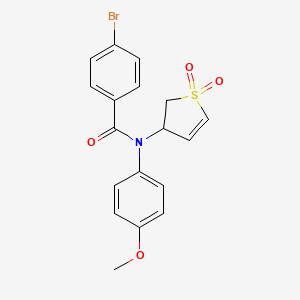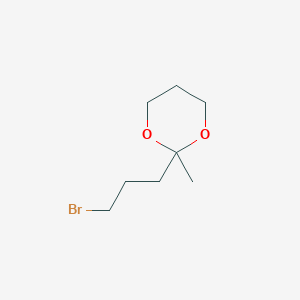![molecular formula C14H16N2O3S B2624785 5-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid CAS No. 313230-00-1](/img/structure/B2624785.png)
5-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid: is a synthetic organic compound with a molecular formula of C({14})H({16})N({2})O({3})S and a molecular weight of 292.35 g/mol . This compound features a benzothiophene ring, a cyano group, and a pentanoic acid moiety, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Mécanisme D'action
Target of Action
The primary targets of the compound 5-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid are the JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signal transduction .
Mode of Action
The compound this compound interacts with its targets, the JNK2 and JNK3 kinases, by binding to the ATP-binding site of these kinases . The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site . This unique binding mode results in the inhibition of these kinases .
Biochemical Pathways
The inhibition of JNK2 and JNK3 kinases by this compound affects the MAPK signaling pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis . The downstream effects of this inhibition are yet to be fully understood and are a subject of ongoing research.
Result of Action
The molecular and cellular effects of the action of this compound involve the inhibition of JNK2 and JNK3 kinases . This inhibition potentially disrupts the MAPK signaling pathway, affecting various cellular processes . .
Analyse Biochimique
Biochemical Properties
Similar compounds have been found to interact with Mitogen-activated protein kinase 10 .
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of 5-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid in laboratory settings .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been studied .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid typically involves multiple steps:
-
Formation of the Benzothiophene Ring: : The initial step often involves the cyclization of a suitable precursor to form the benzothiophene ring. This can be achieved through methods such as the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine in the presence of an acid catalyst .
-
Introduction of the Cyano Group: : The cyano group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzothiophene ring is replaced by a cyano group using reagents like sodium cyanide or potassium cyanide under basic conditions.
-
Attachment of the Amino and Oxopentanoic Acid Groups: : The final steps involve the coupling of the benzothiophene derivative with an amino acid derivative, such as 5-oxopentanoic acid, using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group using reagents like lithium aluminum hydride (LiAlH(_{4})) or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H({2})) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH({2})) are typical reducing agents.
Substitution: Sodium cyanide (NaCN) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF) are used for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, 5-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of inhibitors targeting specific enzymes or receptors involved in disease pathways. For example, derivatives of this compound have been studied as inhibitors of kinases, which are crucial in cell signaling and cancer progression .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for creating materials with tailored functionalities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-oxo-2-((2E)-2-butenyl)amide
- 2-Amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Uniqueness
Compared to similar compounds, 5-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile scaffold in drug design and material science.
Propriétés
IUPAC Name |
5-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c15-8-10-9-4-1-2-5-11(9)20-14(10)16-12(17)6-3-7-13(18)19/h1-7H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSUIRTWONTYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2624702.png)



![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2624706.png)


![2-[4-(4-Methylpentyl)cyclohexyl]acetic acid](/img/structure/B2624716.png)
![3-(2-chlorobenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2624717.png)



![(E)-N'-{5-[5-(2,4-dichlorophenyl)furan-2-carbonyl]-1,3-thiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2624722.png)

